Product packaging for 5-Amino-3-ethylindolin-2-one(Cat. No.:)

5-Amino-3-ethylindolin-2-one

Cat. No.: B11915561
M. Wt: 176.21 g/mol
InChI Key: ACVKGLGIGPGLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-ethylindolin-2-one (CAS 797051-98-0) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It belongs to the indolin-2-one class of heterocycles, which are nitrogen-containing structures of significant interest in pharmaceutical and medicinal chemistry research . Indolin-2-one derivatives, particularly those with substitutions at the 3- and 5- positions, are extensively investigated as potential antitumor agents . These compounds often function by inhibiting key receptor tyrosine kinases (RTKs)—enzymes such as the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR)—which play critical roles in tumor growth and angiogenesis . The specific molecular framework of 3,5-substituted indolin-2-ones is recognized as a valuable template for the development of novel antitumor drugs, making this compound a valuable building block for researchers in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B11915561 5-Amino-3-ethylindolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-amino-3-ethyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H12N2O/c1-2-7-8-5-6(11)3-4-9(8)12-10(7)13/h3-5,7H,2,11H2,1H3,(H,12,13)

InChI Key

ACVKGLGIGPGLBL-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC(=C2)N)NC1=O

Origin of Product

United States

Synthetic Methodologies for 5 Amino 3 Ethylindolin 2 One and Its Analogues

Historical Context and Evolution of Indolin-2-one Synthetic Pathways

The synthesis of the indolin-2-one core has a rich history, with early methods dating back over a century. One of the classical and most enduring methods is the Stolle synthesis , first reported in 1914. This reaction involves the cyclization of an α-chloro- or α-bromoacetanilide with a Lewis acid, typically aluminum chloride. The reaction proceeds through an intramolecular Friedel-Crafts alkylation.

Another foundational method is the Hinsberg synthesis of oxindoles , which utilizes the reaction of a glyoxal (B1671930) with an aniline, followed by cyclization and reduction. While effective for certain substitution patterns, this method is less common in modern synthesis.

Over the years, synthetic strategies have evolved significantly, driven by the need for milder reaction conditions, greater functional group tolerance, and enantioselective control. The development of transition-metal-catalyzed reactions, particularly those employing palladium, has revolutionized the construction of the indolin-2-one ring. These modern methods often involve intramolecular C-H activation or cross-coupling reactions, offering a more direct and efficient route to the desired scaffold.

Targeted Synthesis of the 5-Amino-3-ethylindolin-2-one Core Structure

The synthesis of the specific target molecule, this compound, requires a strategic approach that addresses the formation of the heterocyclic core and the precise installation of the amino and ethyl substituents.

Ring-Closing Strategies for Indolin-2-one Construction

The construction of the indolin-2-one core is a critical step in the synthesis of this compound. Several ring-closing strategies can be employed, ranging from classical methods to modern catalytic approaches.

A common and effective strategy involves the intramolecular cyclization of 2-halophenylacetamide derivatives . For instance, a 2-chloro- or 2-bromophenylacetamide can undergo intramolecular cyclization via a palladium-catalyzed process, such as the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond of the lactam ring under relatively mild conditions.

Radical cyclization has also emerged as a powerful tool for the synthesis of indolin-2-ones. These reactions can be initiated by various radical initiators and often proceed with high efficiency. For example, the cyclization of an N-allylanilide bearing a halogen at the ortho position can be initiated by a radical initiator to form the indolin-2-one ring.

More recently, methods involving intramolecular C-H activation have gained prominence. These reactions, often catalyzed by transition metals like palladium or rhodium, allow for the direct formation of the C-C or C-N bond of the indolin-2-one ring from a suitable acyclic precursor, avoiding the need for pre-functionalization with a halogen.

Ring-Closing StrategyCatalyst/ReagentPrecursor TypeKey Bond Formation
Stolle SynthesisLewis Acid (e.g., AlCl₃)α-HaloacetanilideIntramolecular Friedel-Crafts Alkylation
Buchwald-Hartwig AminationPalladium Catalyst2-HalophenylacetamideIntramolecular C-N Cross-Coupling
Radical CyclizationRadical InitiatorN-Allyl-2-haloanilideIntramolecular C-C Bond Formation
Intramolecular C-H ActivationTransition Metal Catalyst (e.g., Pd, Rh)Substituted AcrylamideIntramolecular C-H Functionalization

Introduction and Selective Functionalization of the 5-Amino Group

The introduction of the amino group at the 5-position of the indolin-2-one ring is typically achieved through the reduction of a corresponding 5-nitroindolin-2-one precursor. This transformation is a reliable and high-yielding method.

The synthesis of the 5-nitroindolin-2-one intermediate can be accomplished by nitrating the parent indolin-2-one or by starting with a commercially available 4-nitroaniline (B120555) derivative and building the indolin-2-one ring system subsequently.

The reduction of the nitro group to an amine can be carried out using a variety of reducing agents. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction with reagents such as tin(II) chloride (SnCl₂), iron powder in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄). The choice of reducing agent often depends on the presence of other functional groups in the molecule.

Reduction MethodReagent(s)Typical Conditions
Catalytic HydrogenationH₂, Pd/CMethanol or Ethanol, Room Temperature
Metal-Acid ReductionFe, HCl or Acetic AcidEthanol/Water, Reflux
Tin(II) Chloride ReductionSnCl₂, HClEthanol, Reflux
Sodium Dithionite ReductionNa₂S₂O₄Water/THF, Room Temperature

Once the 5-amino group is installed, it can be further functionalized if desired. For instance, it can undergo acylation, alkylation, or be used as a handle for the introduction of other functionalities via diazotization reactions.

Stereocontrolled Elaboration of the 3-Ethyl Substituent

The introduction of the ethyl group at the 3-position of the indolin-2-one ring with control of stereochemistry is a key challenge. The proton at the 3-position is acidic and can be removed by a suitable base to generate an enolate, which can then be alkylated with an ethylating agent such as ethyl iodide or ethyl bromide.

For the synthesis of a racemic mixture of this compound, direct alkylation of the 5-aminoindolin-2-one enolate can be performed. However, for the synthesis of a single enantiomer, an asymmetric approach is required.

Asymmetric alkylation can be achieved by using a chiral auxiliary attached to the nitrogen of the indolin-2-one. The chiral auxiliary directs the approach of the electrophile (ethyl iodide) to one face of the enolate, leading to the formation of one enantiomer in excess. The auxiliary can then be removed to yield the desired product.

Alternatively, catalytic enantioselective alkylation methods have been developed. These methods utilize a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemical outcome of the alkylation reaction. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Alkylation MethodKey FeatureStereochemical Outcome
Direct AlkylationUse of a strong base and an ethylating agent.Racemic mixture
Chiral Auxiliary-Mediated AlkylationA chiral group is temporarily attached to the molecule.Enantiomerically enriched product
Catalytic Asymmetric AlkylationA chiral catalyst is used in a substoichiometric amount.Enantiomerically enriched product

Methodologies for Structural Diversification of this compound Derivatives

Once the core structure of this compound is synthesized, further diversification can be achieved through reactions at the N1-position of the lactam.

N1-Substitution Reactions and their Synthetic Scope

The nitrogen atom at the 1-position of the indolin-2-one ring can be readily functionalized through various substitution reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

N-Alkylation is a common modification and can be achieved by treating the this compound with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base and solvent can influence the reaction efficiency.

N-Arylation can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions allow for the introduction of various aryl and heteroaryl groups at the N1-position. The Buchwald-Hartwig amination, which typically employs a palladium catalyst and a suitable phosphine (B1218219) ligand, is often preferred due to its milder reaction conditions and broader substrate scope.

The scope of these N1-substitution reactions is generally broad, allowing for the introduction of a diverse array of functional groups. However, the presence of the free amino group at the 5-position may require protection prior to N1-functionalization to avoid competing side reactions. Common protecting groups for anilines, such as acetyl or tert-butoxycarbonyl (Boc), can be employed and subsequently removed after the N1-substitution.

Reaction TypeReagentsCatalyst/ConditionsIntroduced Substituent
N-AlkylationAlkyl halide (R-X)Base (e.g., NaH, K₂CO₃)Alkyl group (R)
N-Arylation (Buchwald-Hartwig)Aryl halide (Ar-X)Palladium catalyst, phosphine ligand, baseAryl group (Ar)
N-Arylation (Ullmann)Aryl halide (Ar-X)Copper catalyst, base, high temperatureAryl group (Ar)

C3-Position Modifications and Chemical Transformations

The C3 position of the indolin-2-one core is a focal point for introducing molecular diversity due to the presence of an enolizable proton, making it amenable to a variety of chemical transformations. For a molecule like this compound, where the C3 position is already substituted with an ethyl group, further modifications typically involve the creation of a quaternary carbon center.

Key C3-Position Transformations:

Alkylation and Arylation: The introduction of a second substituent at the C3 position is a common strategy. This can be achieved through various methods, including radical-initiated alkylation/cyclization processes. For instance, the reaction of N-arylacrylamides with simple alkanes in the presence of an oxidant like (diacetoxy)iodobenzene can generate 3,3-disubstituted oxindoles. thieme-connect.com This approach could be adapted to introduce a variety of alkyl groups alongside the existing ethyl group at the C3 position.

Asymmetric Propargylation: Copper-catalyzed asymmetric propargylation of 2-oxindole-3-carboxylate esters with terminal propargylic esters provides a pathway to chiral C3-tetrasubstituted oxindoles. rsc.org This method is significant for creating complex structures with contiguous tertiary and quaternary carbon stereocenters.

Oxidative Alkylarylation: A metal-free, direct oxidative alkylarylation of N-arylacrylamides offers an efficient route to 3,3-disubstituted oxindoles. thieme-connect.com This radical-initiated process demonstrates good functional group tolerance, which is crucial when dealing with a substituted ring like that in this compound.

Three-Component Reactions: Organocatalyzed one-pot three-component reactions, for example using L-proline, can efficiently generate 3,3'-disubstituted oxindoles that feature an all-carbon quaternary center. rsc.org These reactions often proceed through a sequential Knoevenagel condensation/Michael addition pathway. rsc.org

These methodologies underscore the versatility of the C3 position in the indolin-2-one scaffold, allowing for the synthesis of a wide array of complex derivatives from a 3-ethyl substituted precursor.

Table 1: Methodologies for C3-Position Modification of Indolin-2-one Analogues

Reaction Type Key Reagents/Catalysts Type of Modification Reference
Oxidative AlkylarylationPhI(OAc)2 (oxidant)Introduction of a second alkyl/aryl group thieme-connect.com
Asymmetric PropargylationCopper complexesIntroduction of a propargyl group rsc.org
Three-Component ReactionL-proline (organocatalyst)Formation of all-carbon quaternary centers rsc.org
Radical DiarylationVisible-light photocatalystIntroduction of two aryl groups acs.org

Aromatic Ring Functionalizations (e.g., at C4, C6, C7 Positions)

Functionalization of the benzene (B151609) ring of the indolin-2-one core offers another avenue for structural diversification. The existing 5-amino group in this compound is a powerful ortho-, para-directing group, which strongly influences the regioselectivity of electrophilic aromatic substitution reactions. This would primarily direct incoming electrophiles to the C4 and C6 positions.

Common Aromatic Ring Functionalizations:

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using appropriate halogenating agents. These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.

Nitration: While direct nitration can be challenging due to the sensitivity of the indolin-2-one core and the activating nature of the amino group, carefully controlled conditions using non-acidic nitrating agents can introduce a nitro group, likely at the C4 or C6 position. Subsequent reduction of the nitro group can yield di-amino substituted derivatives.

Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions can introduce new carbon-carbon bonds at the C4 and C6 positions. The choice of Lewis acid and reaction conditions is critical to avoid side reactions.

Directed C-H Functionalization: Modern synthetic methods, including transition-metal-catalyzed C-H activation, provide powerful tools for site-selective functionalization. While the C2 and C3 positions of the pyrrole (B145914) core are typically more reactive, the use of directing groups can enable functionalization at the less reactive C4, C6, and C7 positions of the benzene ring. chim.it

The electronic properties of the existing substituents play a crucial role in the outcome of these reactions. The electron-donating amino group at C5 significantly activates the aromatic ring towards electrophilic attack.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation of this compound and its Derivatives

The unambiguous structural confirmation of this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the aromatic protons (influenced by the C5-amino group), a signal for the C3 proton, and signals for the N-H and NH₂ protons.

¹³C NMR: Shows the number of different types of carbon atoms. The spectrum would display characteristic peaks for the carbonyl carbon (C2), the quaternary carbon (C3), carbons of the ethyl group, and the aromatic carbons.

2D NMR (COSY, HSQC, HMBC): These techniques are essential for establishing connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring, and verifying the structure of more complex, functionalized derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which is used to determine the elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can offer further structural insights.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine and amide, a strong C=O stretch for the lactam carbonyl group, and bands corresponding to aromatic C-H and C=C bonds.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Key Features
¹H NMR Signals for ethyl (CH₃ triplet, CH₂ quartet), aromatic protons, C3-H (methine), NH (amide), and NH₂ (amine) protons.
¹³C NMR Resonances for C=O (carbonyl), C3, ethyl group carbons, and aromatic carbons.
IR Spectroscopy N-H stretching bands (amine and amide), C=O stretching band (lactam), aromatic C-H and C=C bands.
Mass Spectrometry Molecular ion peak corresponding to the exact mass of C₁₀H₁₂N₂O.

Implementation of Sustainable and Green Chemistry Principles in Indolinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indolin-2-one derivatives to minimize environmental impact and improve efficiency.

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. This includes the use of organocatalysts, such as L-proline, which are often metal-free, less toxic, and more environmentally benign. rsc.org Visible-light-mediated reactions also represent a green approach, as they can proceed under mild conditions. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot, multi-component reactions are particularly advantageous in this regard as they can reduce the number of synthetic steps and purification procedures, thereby minimizing waste. rsc.org

Use of Safer Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives such as water, ethanol, or in some cases, performing reactions under solvent-free conditions. Microwave-assisted synthesis can also accelerate reactions, often in the absence of traditional solvents. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly efficient catalysts that can operate under mild conditions is a key area of research. Photoredox catalysis is an example of an energy-efficient method that utilizes visible light. acs.org

Renewable Feedstocks: While not always directly applicable to the synthesis of complex heterocyclic compounds, research into the use of bio-based starting materials is an ongoing goal in green chemistry.

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and economically viable.

Structure Activity Relationship Sar Studies of 5 Amino 3 Ethylindolin 2 One Derivatives

Fundamental Principles of Structure-Activity Correlation in Indolinone Chemistry

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its ability to target a wide array of biological entities, most notably protein kinases. scirp.orgresearchgate.net The fundamental principle of its action often involves the lactam moiety of the oxindole (B195798) ring, which acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows derivatives to anchor within the ATP-binding site of kinases, a common mechanism for this class of inhibitors. scirp.orgdrugdesign.org

The biological activity and selectivity of indolinone derivatives are profoundly influenced by the nature, position, and orientation of various substituents. alliedacademies.org Systematic modifications to the core structure allow for the exploration of chemical space to optimize interactions with the target protein. Key structural variations include substitutions on the oxindole aromatic ring (positions C4, C5, C6, C7), the lactam nitrogen (N1), and the C3 position. ulisboa.pt These substitutions can affect the molecule's electronic properties, lipophilicity, steric profile, and ability to form additional hydrogen bonds or van der Waals interactions, thereby fine-tuning its affinity and selectivity for specific biological targets. alliedacademies.orgontosight.ai

Positional and Substituent Effects on Biological Potency and Selectivity

Critical Role of the 5-Amino Group in Biological Interactions

The substituent at the C5 position of the indolin-2-one ring plays a pivotal role in determining the biological activity. An amino group at this position is particularly significant. Studies have highlighted the importance of the 5-amino group for achieving efficacy and selectivity against certain cancer cell lines. The presence of a hydrogen-bond-donating group at this position can facilitate crucial interactions within the receptor's binding pocket.

In contrast, substituting the C5 position with other functionalities leads to varied outcomes. For instance, derivatives with a 5-nitro group have demonstrated notable potency in inhibiting cancer cell growth. mdpi.com Similarly, the introduction of a halogen, such as chlorine, at the C5 position has been shown to increase cytotoxic activity in some contexts. mdpi.com The comparative efficacy of different C5-substituents is highlighted in the development of inhibitors for targets like TGF-βR1, where 6-amido-substituted derivatives showed higher potency than their 5-amido-substituted counterparts, suggesting that the precise positioning and nature of the interacting group are critical for optimal binding. mdpi.com

The following table presents data on how different substituents at the C5 position (in conjunction with other variations) affect cytotoxic activity against the PANC1 cancer cell line.

CompoundC5-SubstituentOther Key SubstituentsIC50 against PANC1 (µM)Source
11lNO23-(4-chlorophenyl)-1,2,4-triazole0.17 mdpi.com
11fNO23-(4-fluorophenyl)-1,2,4-triazole0.23 mdpi.com
11kCl3-(4-chlorophenyl)-1,2,4-triazole0.38 mdpi.com
11gH3-(4-chlorophenyl)-1,2,4-triazole1.15 mdpi.com

Influence of the 3-Ethyl Moiety, including Stereochemical Considerations, on Receptor Binding

The substituent at the C3 position of the indolinone ring significantly impacts the molecule's conformational flexibility and interaction with target receptors. The introduction of an ethyl group at this position has been shown to be particularly advantageous in specific contexts. For example, in the development of ligands for opioid receptors, a 3-ethyl substitution on the indolinone ring was found to markedly increase binding affinity and functional efficacy at the mu-opioid receptor (MOP) without negatively affecting its affinity for the nociceptin/orphanin FQ peptide (NOP) receptor. nih.gov This finding was consistent with earlier observations that small alkyl substituents (like methyl or ethyl) at the C3 position could enhance MOP binding affinity, converting NOP-selective ligands into bifunctional NOP/MOP ligands. nih.gov

The stereochemistry at the C3 position, when it is a chiral center, can also be a critical determinant of activity and selectivity. While specific data on the stereochemical preferences of the 3-ethyl group in 5-amino-3-ethylindolin-2-one is not extensively detailed in the provided context, SAR studies on related heterocyclic compounds confirm that the spatial orientation of substituents is crucial. For instance, in a different class of compounds, the (2S,5′S) stereoisomer acted as an agonist at AMPA and kainate receptors, while its (2R,5′R) enantiomer was selective for NMDA receptors, demonstrating how stereochemistry governs receptor interaction. acs.org

Modulatory Effects of N1-Substitutions on Pharmacological Profiles

Substitution at the N1 position of the indolinone lactam offers another avenue for modulating pharmacological activity. The effect of N-substitution is highly context-dependent and can either enhance or diminish biological activity. In some series of antiviral indolinone derivatives, substitution on the indolinone nitrogen resulted in decreased inhibitory activity. nih.gov Conversely, studies on certain anticancer agents show that N-alkylation is a viable strategy to explore for improved potency. mdpi.com

For example, a series of isatin-thiadiazole hybrids were synthesized with different N-alkyl substitutions (H, methyl, ethyl) on the indolinone core and evaluated for cytotoxicity against the MCF-7 breast cancer cell line. bioline.org.br The results indicated that an N-ethyl substitution could lead to highly potent compounds, as demonstrated by compound 3g , which was the most active in its series. bioline.org.br

The data below illustrates the impact of N1-substitution on the anticancer activity of 3-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylimino)indolin-2-one derivatives.

CompoundN1-SubstituentIC50 against MCF-7 (µg/mL)Source
3cH12.01 bioline.org.br
3gEthyl10.46 bioline.org.br

Contributions of Aromatic Ring Substitutions to Activity Landscapes

Substitutions on the benzene (B151609) portion of the indolin-2-one ring at positions other than C5 (i.e., C4, C6, and C7) also play a crucial role in defining the activity landscape of these derivatives. These modifications can alter the electronic distribution of the aromatic system and introduce new points of interaction with the target receptor.

For instance, the presence of a chlorine atom at the C6 position has been noted in the synthesis of functionalized indolinones for c-Src inhibition. tandfonline.com In the development of multikinase inhibitors for idiopathic pulmonary fibrosis, a methoxycarbonyl group at the C6 position was identified as a key feature for potent inhibition of VEGFR, PDGFR, and FGFR. nih.gov Subsequent modifications of this C6 substituent to isosteric heterocycles like triazole yielded compounds with desirable potency. nih.gov Similarly, substitutions at the C4 and C7 positions, such as with chloro groups, have been explored in the design of inhibitors targeting the oncogenic protein EWS-FLI1. nih.gov These examples underscore that the aromatic ring is a highly tunable component of the indolinone scaffold, where strategic substitutions can significantly enhance biological potency and selectivity.

Rational Design Approaches: Ligand-Based and Receptor-Based SAR Strategies

To move beyond traditional trial-and-error synthesis and accelerate the discovery of potent this compound derivatives, rational design strategies are widely employed. These methods are broadly categorized as ligand-based and receptor-based.

Ligand-based strategies are utilized when the three-dimensional structure of the biological target is unknown. researchgate.net These approaches rely on the analysis of a set of molecules with known activities to derive a pharmacophore model. A pharmacophore represents the essential spatial arrangement of functional groups required for biological activity. alliedacademies.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful ligand-based tools. alliedacademies.orgacs.org These methods correlate the biological activity of compounds with their 3D steric, electrostatic, and hydrophobic fields to generate predictive models that can guide the design of new, more active molecules. researchgate.netacs.org

Receptor-based strategies are employed when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR. alliedacademies.org Molecular docking is a primary technique in this category, where potential ligands are computationally placed into the binding site of the receptor. tandfonline.comacs.org This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. nih.gov By understanding this binding mode, researchers can rationally design modifications to the ligand to improve its fit and affinity for the target. For indolinone derivatives, docking studies have been instrumental in explaining SAR data and guiding the optimization of inhibitors for various kinases, including PDK1 and VEGFR-2. mdpi.comacs.org These computational approaches, often used in combination, provide powerful insights that streamline the drug discovery process for this important class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Indolinone Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. In the context of indolinone optimization, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. alliedacademies.orgmdpi.com These models provide detailed insights into the steric, electrostatic, and hydrophobic features required for potent inhibitory activity. alliedacademies.org

Studies on various indolinone derivatives as kinase inhibitors have successfully employed 3D-QSAR to guide lead optimization. acs.orgacs.org For instance, in the development of inhibitors for 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1), a promising anticancer target, 3D-QSAR models were developed for a series of indolinone-based compounds. acs.orgresearchgate.net These models yielded high correlation coefficients (r²) and predictive abilities (q²), indicating their robustness. acs.orgresearchgate.netresearchgate.net

The key findings from such QSAR studies often include:

Contour Maps: CoMFA and CoMSIA generate 3D contour maps that visualize regions where certain structural features are predicted to enhance or decrease biological activity. acs.org For example, a map might indicate that a bulky, sterically favorable group is preferred at one position, while an electropositive group is favored at another to improve interactions with the target protein. nih.gov

Identification of Key Interactions: The models highlight the importance of specific functional groups. For indolinone derivatives, the oxo group and the amine group have been identified as critical for hydrogen bonding interactions within the active site of tyrosine kinases. alliedacademies.orgalliedacademies.org

Predictive Power: A well-validated QSAR model can predict the biological activity of novel, unsynthesized compounds with reasonable accuracy. acs.org This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent inhibitors, thereby saving time and resources.

The table below presents statistical results from a representative 3D-QSAR study on indolinone derivatives, illustrating the predictive power of the generated models.

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)N (Number of Components)
CoMFA0.7370.9078
CoMSIA0.8240.991Not Specified

This data is representative of typical QSAR studies on indolinone derivatives as kinase inhibitors and is based on reported statistical values. acs.orgresearchgate.net

The successful application of QSAR modeling, often combined with molecular docking studies, provides a rational basis for the design of new this compound derivatives with improved therapeutic potential. acs.org The insights gained from these computational models help to elucidate the complex structure-activity relationships and guide the synthesis of next-generation inhibitors. researchgate.net

Mechanistic Investigations of Biological Activities Mediated by 5 Amino 3 Ethylindolin 2 One Derivatives

Anti-Cancer Research Trajectories

Derivatives based on the indolin-2-one core structure have emerged as a pivotal class of compounds in oncology research. Their anti-cancer effects are not attributed to a single mechanism but rather to a multi-pronged attack on cancer cell proliferation, survival, and vascularization. The following sections detail the primary mechanistic pathways through which these compounds exert their anti-neoplastic activities.

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR, RET, BRAF)

A primary mechanism for the anti-cancer activity of indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor growth, angiogenesis, and metastasis. researcher.life The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a prominent target. researcher.lifefmhr.org Inhibition of VEGFR-2 signaling is a key strategy in anti-angiogenic therapy. fmhr.org

Sunitinib, a well-known oral indolin-2-one derivative, is a multi-target RTK inhibitor effective against VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. researcher.lifemdpi.com Building on this scaffold, numerous derivatives have been developed. For instance, certain 3-substituted indolin-2-ones have demonstrated potent, nanomolar-level inhibition of VEGFR-2, Fibroblast Growth Factor Receptor (FGF-R), and PDGF-R. Specifically, one compound exhibited an IC50 value of 20 nM against VEGFR-2 and 30 nM against FGF-R1, while another inhibited PDGF-R with an IC50 of 10 nM.

Further studies have identified novel 1-benzyl-5-bromoindolin-2-one derivatives that show significant VEGFR-2 inhibitory activity, with IC50 values as low as 0.503 µM. nih.gov Other research has yielded indolinone-based compounds with nanomolar inhibitory action against both VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). bioworld.com The design of these molecules often leverages the indolin-2-one core as a necessary scaffold for binding to the ATP-binding site of the kinase domain. researcher.lifefmhr.org

Table 1: Inhibitory Activity of Selected Indolin-2-one Derivatives Against Receptor Tyrosine Kinases
Compound ClassTarget KinaseInhibitory Concentration (IC50)Reference
3-Substituted Indolin-2-one (Compound 1)VEGF-R220 nM
3-Substituted Indolin-2-one (Compound 1)FGF-R130 nM
3-Substituted Indolin-2-one (Compound 16f)PDGF-R10 nM
1-Benzyl-5-bromoindolin-2-one (Compound 7d)VEGFR-20.503 µM nih.gov
1-Benzyl-5-bromoindolin-2-one (Compound 7c)VEGFR-20.728 µM nih.gov
Indolinone-based derivative (Compound 20)VEGFR-2Nanomolar range bioworld.com
Indolinone-based derivative (Compound 20)EGFRNanomolar range bioworld.com

Cellular Pathway Modulation: Cell Cycle Arrest and Apoptosis Induction

Beyond kinase inhibition, indolin-2-one derivatives actively interfere with the cancer cell cycle and trigger programmed cell death, or apoptosis. bioworld.comnih.gov Studies on hepatocellular carcinoma (HepG2) cells treated with specific indolinone derivatives revealed a significant cell cycle arrest at the G1 phase. bioworld.com This arrest was accompanied by the upregulation of key cell cycle inhibitory proteins, p53 and p21. bioworld.com

The induction of apoptosis is a critical component of their anti-cancer effect. Mechanistically, these compounds can modulate the balance of pro- and anti-apoptotic proteins. For example, treatment with certain derivatives leads to an elevated Bax/Bcl-2 ratio, which in turn initiates the caspase-3/7 cascade, a central pathway in apoptosis. nih.govbioworld.com One potent derivative, compound 6n, was found to increase the expression of caspase-3, caspase-9, cytochrome C, and the pro-apoptotic protein Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift effectively pushes the cancer cell towards self-destruction. Flow cytometry analysis has confirmed that treatment with these compounds leads to a significant increase in both early and late apoptotic cell populations. nih.govscienceopen.com

Table 2: Effects of Indolin-2-one Derivatives on Cell Cycle and Apoptotic Markers
Compound/DerivativeEffectCell LineMechanismReference
Compounds 9 and 20Cell Cycle ArrestHepG2Arrest at G1 phase; Upregulation of p53 and p21 bioworld.com
Compounds 9 and 20Apoptosis InductionHepG2Elevated Bax/Bcl-2 ratio; Activation of caspase-3/7 bioworld.com
Compound 6nCell Cycle ArrestMCF-7Decrease in G2/M phase population nih.gov
Compound 6nApoptosis InductionMCF-7Increased caspase-3, caspase-9, Bax, Cytochrome C; Decreased Bcl-2 nih.gov
Compound 7dApoptosis InductionMCF-7Activation of caspase-3 and caspase-9 nih.gov

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The anti-angiogenic properties of indolin-2-one derivatives are largely a direct consequence of their potent inhibition of pro-angiogenic RTKs, most notably VEGFR-2. By blocking the VEGFR-2 signaling pathway, these compounds can suppress the proliferation, migration, and invasion of vascular endothelial cells stimulated by growth factors like VEGF-A.

In vitro assays, such as tube formation and aorta ring sprouting assays, have demonstrated that these derivatives effectively inhibit the formation of new vessel-like structures. The molecular mechanism involves the disruption of the VEGF/VEGFR signaling axis, which is a central regulator of angiogenesis. The development of multi-target inhibitors that simultaneously block VEGFR-2, TIE-2, and EphB4 represents a sophisticated strategy to overcome the complexity and heterogeneity of tumor angiogenesis.

Interaction with Nucleic Acid Structures (e.g., G-quadruplex ligands)

A novel anti-cancer strategy involves targeting specific secondary structures in nucleic acids, such as G-quadruplexes. These structures, formed in guanine-rich sequences of DNA and RNA, are implicated in the regulation of oncogene transcription. Small molecules that can bind to and stabilize G-quadruplexes can act as therapeutic agents by interfering with these regulatory processes.

Derivatives containing an indole (B1671886) or related polycyclic aromatic core have been identified as effective G-quadruplex ligands. mdpi.com The binding mechanism typically involves the planar aromatic system of the ligand stacking onto the terminal G-quartets of the quadruplex structure. mdpi.com Additionally, charged side chains on the molecule can facilitate binding to the grooves and loops of the G-quadruplex, enhancing stabilization. By stabilizing these structures in the promoter regions of oncogenes, these ligands can hinder the binding of transcription factors, thereby downregulating gene expression and inhibiting cancer cell growth.

Modulation of Other Critical Signaling Transducers (e.g., TGFβRI, AMPK)

The mechanistic scope of indolin-2-one derivatives extends to other critical signaling pathways. The Transforming Growth Factor-β (TGF-β) signaling pathway, which has complex, context-dependent roles in cancer, is one such target. Aberrant TGF-β signaling is often linked to cancer progression and metastasis. bioworld.com Novel 3,4-disubstituted indole derivatives have been identified as potent TGF-β inhibitors. bioworld.com Their mechanism involves the selective degradation of the TGF-β type II receptor (TβRII), a central component of the signaling cascade, without affecting the type I receptor (TβRI). bioworld.com Furthermore, other related azaindole compounds have been developed as highly selective inhibitors of the TGF-β receptor type-1 (TGF-βRI) kinase. nih.gov One such inhibitor demonstrated an IC50 of 1.6 nM against TGF-βRI. nih.gov

Additionally, some derivatives have been shown to interact with AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. 3-Benzylidene oxindoles, for instance, have been investigated as potential activators of AMPK. Activating AMPK can be beneficial in cancer therapy as it can switch cellular metabolism from anabolic to catabolic states, thereby inhibiting the growth of cancer cells.

Anti-Inflammatory Activity Studies

In addition to their anti-cancer properties, indolin-2-one derivatives have been investigated for their anti-inflammatory potential. Chronic inflammation is a known driver of various diseases, including cancer. The anti-inflammatory mechanisms of these compounds involve the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.

Studies have shown that certain 3-substituted-indolin-2-one derivatives can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. researcher.life One of the most active compounds, 3-(3-hydroxyphenyl)-indolin-2-one, was found to suppress the production and mRNA expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a concentration-dependent manner. researcher.life

The underlying molecular mechanism for this activity involves the inhibition of critical inflammatory signaling pathways. This derivative was shown to significantly inhibit LPS-induced signaling through the Akt, MAPK, and NF-κB pathways. The NF-κB pathway is a master regulator of the inflammatory response, and its inhibition prevents the transcription of numerous pro-inflammatory genes. Other indole-2-one derivatives have also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (PGES), and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages, further highlighting their broad anti-inflammatory profile.

Inhibition of Pro-Inflammatory Mediators and Cytokines

Research has demonstrated that certain indolin-2-one derivatives can effectively suppress the production of key pro-inflammatory mediators. For instance, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This inhibitory action is concentration-dependent and is linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. nih.gov

Furthermore, these derivatives have been found to modulate the production of pro-inflammatory cytokines, which are crucial signaling molecules in the inflammatory cascade. Studies have revealed that 3-(3-hydroxyphenyl)-indolin-2-one can suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. nih.gov This suppression occurs at both the protein and mRNA levels. nih.gov The underlying mechanism for this anti-inflammatory activity involves the inhibition of critical signaling pathways, including the Akt, MAPK, and NF-κB pathways, which are pivotal in regulating the inflammatory response. nih.gov

CompoundTarget Mediator/CytokineMechanism of ActionCell Line
3-(3-hydroxyphenyl)-indolin-2-oneNitric Oxide (NO)Inhibition of iNOS expressionRAW264.7
3-(3-hydroxyphenyl)-indolin-2-oneTNF-αSuppression of production and mRNA expressionRAW264.7
3-(3-hydroxyphenyl)-indolin-2-oneIL-6Suppression of production and mRNA expressionRAW264.7

Cellular Response Modulation (e.g., Macrophage Inhibition)

The anti-inflammatory effects of 5-Amino-3-ethylindolin-2-one derivatives are closely linked to their ability to modulate the function of immune cells, particularly macrophages. Activated macrophages are significant sources of pro-inflammatory mediators. nih.gov By inhibiting the activation of macrophages, these compounds can effectively curtail the inflammatory response. The suppression of signaling pathways like Akt, MAPK, and NF-κB in macrophages by 3-(3-hydroxyphenyl)-indolin-2-one is a key mechanism in reducing the inflammatory cascade. nih.gov This modulation of macrophage activity highlights the potential of these derivatives in controlling inflammatory conditions.

Anti-Microbial Investigations

The antimicrobial properties of indolin-2-one derivatives have been a subject of significant investigation, revealing their potential against a range of pathogens.

Antibacterial Mechanisms of Action

Several studies have highlighted the antibacterial potential of various quinazolin-4(3H)-one derivatives, which share structural similarities with the indolin-2-one core. These compounds have demonstrated moderate to good in vitro activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. sapub.org The proposed mechanisms often involve the inhibition of essential bacterial enzymes. For instance, docking studies on certain 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives suggest the potential inhibition of E. coli Mur B, an enzyme crucial for peptidoglycan biosynthesis. nih.gov

Antifungal Activity Spectrum

The antifungal activity of indolin-2-one and related heterocyclic compounds has also been explored. Docking studies have suggested that the antifungal action of some derivatives may involve the inhibition of CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Other studies on aminothioxanthone derivatives, which are structurally distinct but also possess a heterocyclic core, have shown broad-spectrum antifungal effects. mdpi.com These compounds appear to act on the fungal cell membrane, altering its integrity without binding to ergosterol. mdpi.com Furthermore, some 5-aminoimidazole-4-carbohydrazonamide derivatives have demonstrated potent antifungal activity against Candida species, with the proposed mechanism involving the generation of reactive oxygen species (ROS). mdpi.com

Compound ClassProposed Antifungal MechanismTarget Organisms
3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivativesCYP51 inhibitionVarious fungi
Aminothioxanthone derivativesAlteration of cell membrane integrityCandida albicans, Aspergillus fumigatus, Trichophyton rubrum
5-aminoimidazole-4-carbohydrazonamide derivativesReactive Oxygen Species (ROS) generationCandida krusei, Candida albicans

Antiviral Properties, including SARS-CoV-2 Main Protease Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmcgill.ca The lack of a human homolog for Mpro allows for the design of specific inhibitors with potentially minimal side effects. mdpi.com Several indolin-2-one and related heterocyclic compounds have been investigated as potential inhibitors of SARS-CoV-2 Mpro. nih.gov Both covalent and non-covalent inhibitors are being explored, with some showing significant inhibitory activity in enzymatic and cellular assays. mdpi.com Computational studies have also been instrumental in identifying potential lead compounds for specific SARS-CoV protease inhibitors. mcgill.ca

Neuroprotective Research Avenues

Recent research has begun to uncover the neuroprotective potential of indole-based compounds, including derivatives of indolin-2-one. These compounds are being investigated for their ability to combat oxidative stress and protein aggregation, which are key pathological features of neurodegenerative diseases like Alzheimer's disease. nih.gov

Some indole derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. google.com For example, certain hybrid compounds have shown strong antioxidant and cytoprotective effects against reactive oxygen species (ROS) generated by the Aβ(25–35) peptide. nih.gov These compounds were found to increase cell viability and reduce ROS levels in cellular models. nih.gov The introduction of electron-rich groups, such as a hydroxyl group, into the indoline (B122111) ring can enhance its protective activity against oxidative stress. google.com

Furthermore, studies have indicated that some indole derivatives can effectively promote the disaggregation of amyloid-beta (Aβ) fragments, a hallmark of Alzheimer's disease. nih.gov The neuroprotective effects of some indole compounds are also linked to their ability to activate the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress. nih.gov

Investigated EffectCompound TypeKey Findings
Protection against Oxidative StressIndole hybrid compoundsIncreased cell viability and reduced ROS levels in the presence of Aβ(25–35) peptide. nih.gov
Amyloid DisaggregationIndole derivativesPromoted self-disaggregation of the Aβ(25–35) fragment. nih.gov
Activation of Antioxidant PathwaysIndole-3-carbinol and its metabolitesActivation of the Nrf2-ARE pathway. nih.gov

Modulation of Neuronal Survival and Apoptotic Pathways

The neuroprotective potential of the broader class of 3-substituted indolin-2-one derivatives has been a subject of scientific inquiry. Research has indicated that compounds with this core structure can offer protection to neurons, although the precise mechanisms are still under investigation. nih.govebm-journal.org Studies on related indole-based compounds have demonstrated neuroprotective actions through various mechanisms, including antioxidant properties and the ability to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. nih.gov

For instance, certain indole derivatives have been shown to increase the viability of neuronal cells exposed to oxidative stress, a common factor in neurodegenerative disorders. nih.gov The modulation of signaling pathways critical for neuronal survival is a key aspect of this neuroprotective effect. While direct studies on this compound are not available, the neuroprotective activity of the general indolin-2-one class suggests that derivatives could potentially influence apoptotic pathways in neurons. Apoptosis, or programmed cell death, is a critical process in the development and progression of neurodegenerative diseases. The balance between pro-apoptotic and anti-apoptotic signals is crucial for neuronal survival. It is hypothesized that indolin-2-one derivatives may modulate these pathways, thereby promoting neuronal survival. However, without specific experimental data on this compound, its precise role in modulating neuronal apoptosis remains speculative.

Exploration of Other Emerging Pharmacological Activities

Beyond neuroprotection, the structural features of this compound suggest potential interactions with other biological targets, leading to a range of pharmacological activities.

Alpha Adrenoceptor Modulation

The indoline scaffold is a recognized pharmacophore for alpha-adrenergic receptor ligands. nih.gov A series of indoline and indole derivatives have been designed and evaluated as selective α1A-adrenoceptor antagonists. nih.gov These receptors are involved in various physiological processes, including the regulation of blood pressure and smooth muscle contraction.

Structure-activity relationship studies on related heterocyclic compounds have provided insights into the features required for alpha-adrenoceptor binding and activity. For example, in a series of 2-aminotetralins, substitutions on the aromatic ring and the nitrogen atom were found to significantly alter their potency as α1-agonists. nih.gov Specifically, substitutions at the 5 and 8 positions of the aromatic ring were shown to be optimal for agonist potency. nih.gov While these findings are not directly transferable to the this compound structure, they highlight the importance of the substitution pattern on the aromatic ring in determining the pharmacological activity at alpha-adrenoceptors. The presence of the amino group at the 5-position of the indolin-2-one ring in this compound could play a significant role in its interaction with alpha-adrenoceptors, potentially leading to either agonist or antagonist activity. Further experimental evaluation is necessary to determine the specific alpha-adrenoceptor modulation profile of this compound and its derivatives.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial agents is a global health priority. Various heterocyclic scaffolds have been investigated for their potential to inhibit the growth of Leishmania parasites. nih.gov

While direct screening of this compound for antileishmanial activity has not been reported, related indole-containing structures have shown promise. For instance, a phenotypic screening of a bisindole chemical library identified a pyrrole-bisindole derivative with good activity against intracellular Leishmania infantum amastigotes, the clinically relevant form of the parasite. uniurb.it Additionally, some 2-substituted quinolines, which share a bicyclic aromatic structure with indoles, have demonstrated in vivo activity against Leishmania donovani. nih.gov The potential mechanism of action for some of these compounds is thought to involve the inhibition of essential parasite enzymes, such as topoisomerase IB. uniurb.it Given that the indole nucleus is present in compounds with demonstrated antileishmanial effects, it is plausible that derivatives of this compound could also exhibit activity against Leishmania parasites. However, this remains a hypothesis that requires experimental validation through in vitro and in vivo screening against different Leishmania species.

Computational Chemistry and Molecular Modeling in 5 Amino 3 Ethylindolin 2 One Research

Molecular Docking Applications for Target Identification and Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets for compounds like 5-Amino-3-ethylindolin-2-one and in understanding the intricacies of their binding modes. For the indolin-2-one class of compounds, molecular docking has been widely applied to study their interactions with various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. mdpi.comekb.eg

Protein-ligand interaction fingerprints (PLIFs) are a powerful way to summarize the complex three-dimensional interactions between a ligand and its protein target into a simple, one-dimensional bit string. nih.gov Each bit in the fingerprint corresponds to a specific type of interaction with a particular amino acid residue in the binding site. nih.gov This approach allows for a systematic comparison of binding modes across different ligands and can be used to identify key interactions that are essential for biological activity. nih.gov

For indolin-2-one derivatives, PLIFs can reveal crucial hydrogen bonds, hydrophobic contacts, and other interactions within the ATP-binding pocket of kinases. For instance, the indolin-2-one core typically forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. researchgate.net The substituents on the indolin-2-one ring, such as the 5-amino and 3-ethyl groups of this compound, would then be expected to form additional interactions with surrounding amino acid residues, influencing the compound's potency and selectivity. These interactions can be systematically analyzed using PLIFs to build a comprehensive understanding of the structure-activity relationship. nih.gov

Table 1: Representative Protein-Ligand Interactions for Indolin-2-one Derivatives with Kinase Targets

Interacting ResidueInteraction TypeImportance
Hinge Region Amino Acid (e.g., Cys)Hydrogen BondAnchors the ligand in the ATP binding site.
Gatekeeper Residue (e.g., Thr)Hydrophobic InteractionContributes to selectivity.
DFG Motif Amino Acid (e.g., Asp)Hydrogen Bond/Ionic InteractionStabilizes the active conformation of the kinase.
Solvent-Exposed Region ResiduesVariousCan be modified to improve solubility and pharmacokinetic properties.

This table presents a generalized summary of interactions observed in studies of various indolin-2-one derivatives.

Beyond just predicting the binding pose, molecular docking programs can also estimate the binding affinity of a ligand for its target. This is typically done using a scoring function that calculates a score or energy value representing the strength of the interaction. Lower (more negative) scores generally indicate a more favorable binding. These predictions, while not always perfectly accurate, are invaluable for prioritizing compounds for synthesis and experimental testing.

For indolin-2-one derivatives, docking studies have been used to predict their binding affinities for a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs). mdpi.comnih.govnih.gov The calculated binding energies can be correlated with experimentally determined inhibitory concentrations (IC50 values) to validate the docking protocol and to guide the design of new derivatives with improved potency. Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are often used in conjunction with docking to refine these binding energy predictions. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. benthamdirect.com For this compound and its analogs, QSAR can be a powerful tool to predict their inhibitory activity against specific targets and to guide the design of more potent molecules.

2D-QSAR models are based on molecular descriptors that can be calculated from the two-dimensional representation of a molecule, such as its physicochemical properties (e.g., hydrophobicity, molar refractivity) and topological indices. benthamdirect.com These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity. A QSAR study on a series of indolin-2-one derivatives acting as non-receptor Src tyrosine kinase inhibitors found that the activity was significantly correlated with the calculated hydrophobicity and molar refractivity of the molecules. benthamdirect.com This suggests that for compounds like this compound, modulating these properties could be a viable strategy to enhance their biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. nih.gov These methods are used to create a 3D model of the binding site, highlighting regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. nih.gov

For indolin-2-one derivatives, 3D-QSAR studies have been instrumental in developing pharmacophore models. nih.gov A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. CoMFA and CoMSIA studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors have revealed the importance of specific steric and electrostatic fields for their activity. nih.gov The resulting contour maps from these analyses can guide the placement of substituents, like the amino and ethyl groups in this compound, to maximize favorable interactions and improve potency. nih.gov

Table 2: Key Parameters from a Representative 3D-QSAR Study on Indolin-2-one Derivatives

ParameterCoMFACoMSIA
q² (cross-validated r²)0.7580.805
r² (non-cross-validated r²)0.9500.934
Steric Contribution55%20%
Electrostatic Contribution45%30%
Hydrophobic ContributionN/A25%
H-bond Donor ContributionN/A15%
H-bond Acceptor ContributionN/A10%

This table is a composite representation of typical values obtained in 3D-QSAR studies of indolin-2-one derivatives as kinase inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, the stability of the binding complex, and the detailed dynamics of their interaction. nih.gov

For indolin-2-one derivatives, MD simulations have been used to assess the stability of their complexes with target proteins like Tropomyosin receptor kinases (TRKs) and CDKs. nih.govtandfonline.com These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can help to identify key residues that are critical for maintaining a stable interaction. By analyzing the trajectory of the simulation, researchers can calculate important parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility and stability of the system. mdpi.com This information is crucial for validating the binding modes predicted by docking and for gaining a deeper understanding of the molecular recognition process. For a molecule like this compound, MD simulations could elucidate how the ethyl group at the 3-position influences the conformational dynamics within the binding pocket.

De Novo Drug Design and High-Throughput Virtual Screening Initiatives

High-throughput virtual screening (HTVS) and, to a lesser extent, de novo design strategies have been instrumental in the exploration of indolin-2-one derivatives as inhibitors of various biological targets, particularly protein kinases, which are crucial in cancer signaling pathways. These computational methods offer a rapid and cost-effective approach to identify hit compounds from large chemical databases and to optimize their structures for enhanced potency and selectivity.

One of the primary applications of HTVS for the indolin-2-one scaffold is in the discovery of kinase inhibitors. For instance, in the search for novel anticancer agents, virtual screening has been employed to identify indolin-2-one derivatives that can effectively target enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In such studies, a pharmacophore model is often constructed based on the known binding modes of established VEGFR-2 inhibitors. This model outlines the essential chemical features required for binding, such as hydrogen bond donors and acceptors, and aromatic rings. A virtual library of compounds containing the indolin-2-one core is then screened against this model to filter for molecules that possess the desired features.

Molecular docking is another critical component of HTVS. This technique predicts the preferred orientation of a ligand when bound to a target protein, along with the binding affinity. For indolin-2-one derivatives, docking studies have been used to simulate their interaction with the ATP-binding pocket of kinases like Aurora B and p21-activated kinase 4 (PAK4). eurekaselect.comresearchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds between the indolin-2-one moiety and specific amino acid residues in the kinase's hinge region, which are crucial for inhibitory activity. eurekaselect.comresearchgate.net For example, the carbonyl group and the –NH group of the indolin-2-one ring are often predicted to form hydrogen bonds with backbone atoms of residues like glutamic acid and alanine (B10760859) in the target kinase. eurekaselect.comresearchgate.net

The insights gained from these screening and docking studies guide the synthesis and biological evaluation of the most promising candidates. For example, a study on novel indolin-2-one derivatives as VEGFR-2 inhibitors identified several compounds with potent anticancer activities through a combination of virtual screening and subsequent experimental validation. mdpi.com The results of such studies are often presented in terms of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a biological process by half.

Inhibitory Activity of Selected Indolin-2-one Derivatives Against Cancer Cell Lines and Kinases
CompoundTargetMCF-7 IC50 (µM)HepG2 IC50 (µM)VEGFR-2 IC50 (µM)
5bVEGFR-2Data not availableData not available0.160
10eVEGFR-2Data not availableData not available0.358
10gVEGFR-2Data not availableData not available0.087
15aVEGFR-2Data not availableData not available0.180
17aVEGFR-2Data not availableData not available0.078
Sunitinib (Reference)VEGFR-24.772.230.139

Similarly, theoretical studies on indolin-2-one derivatives as Aurora B kinase inhibitors have utilized molecular docking to predict binding energies and interaction modes. eurekaselect.comresearchgate.net These computational analyses can differentiate between compounds with varying inhibitory potential based on their calculated binding scores. For instance, the MolDock Score is a scoring function used to estimate the binding affinity, with more negative values indicating a more stable interaction. eurekaselect.comresearchgate.net

Predicted Binding Energies of Indolin-2-one Derivatives with Aurora B Kinase
CompoundTargetMolDock Score (kcal/mol)
Compound 1Aurora B-225.90
SunitinibAurora B-135.63

Furthermore, research on PAK4 inhibitors has also benefited from computational approaches. A series of substituted indolin-2-one derivatives were designed and evaluated, with molecular docking used to propose the binding mode of the most potent compounds. nih.gov These studies often lead to the identification of novel scaffolds for further development. nih.gov

While de novo design, the process of building novel molecular structures from scratch, is less commonly reported for this specific scaffold compared to virtual screening, the principles are highly relevant. The structural information gleaned from docking studies of various indolin-2-one derivatives can be used to design new molecules with potentially improved binding affinities or other desirable properties. Fragments of known active molecules can be combined in novel ways, or a virtual molecule can be "grown" within the binding site of the target protein.

Future Directions and Identified Research Gaps in 5 Amino 3 Ethylindolin 2 One Derivatives Research

Innovation in Synthetic Methodologies for Enhanced Accessibility and Diversity

A significant hurdle in the comprehensive exploration of 5-Amino-3-ethylindolin-2-one derivatives is the lack of diverse and efficient synthetic routes. Future research will necessitate a move beyond established methods to embrace innovative strategies that allow for greater structural variety and easier access to novel analogues.

A primary focus will be the development of more efficient methods for introducing the key pharmacophoric elements: the 5-amino group and the 3-ethyl substituent. Traditional approaches often involve multi-step sequences, such as the nitration of the indolin-2-one core at the 5-position followed by reduction. While effective, these methods can be lengthy and may not be compatible with a wide range of other functional groups. Future methodologies could explore direct C-H amination techniques or novel catalytic systems for more streamlined and versatile syntheses.

For the introduction of the 3-ethyl group, advancements in catalytic C3-alkylation of the indolin-2-one core are paramount. Current methods often rely on strong bases and alkyl halides, which can lead to side reactions and limit substrate scope. The development of stereoselective catalytic methods would be a particularly significant breakthrough, enabling the synthesis of enantiomerically pure 3-ethylindolin-2-one (B169619) derivatives and allowing for a more nuanced understanding of their interactions with biological targets.

Furthermore, the application of modern synthetic technologies such as flow chemistry and automated synthesis platforms could revolutionize the production of this compound libraries. These technologies would enable the rapid generation of a diverse set of analogues with variations at multiple positions on the scaffold, thereby accelerating the drug discovery process.

Development of Highly Potent and Selectively Targeted Analogues

The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibition, with numerous derivatives demonstrating potent activity against a range of kinases. ekb.egnih.gov The future of this compound research lies in the rational design of analogues with enhanced potency and, crucially, improved selectivity for specific kinase targets or even novel protein classes.

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this effort. Systematic modifications of the 5-amino and 3-ethyl groups, as well as substitutions at other positions of the indolin-2-one ring, will provide critical insights into the structural requirements for optimal target engagement. For instance, derivatization of the 5-amino group to various amides, sulfonamides, or ureas can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to enhanced affinity and selectivity. Similarly, exploring bioisosteric replacements for the 3-ethyl group could fine-tune steric interactions within the target's binding site.

Computational modeling and structure-based drug design will play an increasingly integral role in guiding the synthesis of these targeted analogues. By leveraging the crystal structures of target proteins, researchers can design molecules that are predicted to have a high affinity and selectivity, thereby reducing the number of compounds that need to be synthesized and tested. This approach has already proven successful in the development of other indolin-2-one-based kinase inhibitors. eurekaselect.com

The table below outlines potential modifications to the this compound scaffold and the rationale for their investigation in the pursuit of more potent and selective analogues.

Modification Site Potential Modifications Rationale for Investigation
5-Amino Group Acylation, Sulfonylation, Alkylation, ArylationTo modulate hydrogen bonding interactions and explore additional binding pockets.
3-Ethyl Group Variation of alkyl chain length, Introduction of cyclic substituents, Bioisosteric replacementsTo optimize steric fit and hydrophobic interactions within the binding site.
Indolin-2-one N1 Alkylation, Arylation, Introduction of solubilizing groupsTo modulate pharmacokinetic properties and explore interactions with the solvent-exposed region.
Aromatic Ring Introduction of various substituents (e.g., halogens, methoxy (B1213986) groups)To alter electronic properties and explore additional contact points with the target protein.

Unraveling Novel Biological Targets and Undiscovered Mechanisms of Action

While the primary focus of indolin-2-one research has been on kinase inhibition in the context of cancer, there is a significant opportunity to explore novel biological targets and therapeutic areas for this compound derivatives. growingscience.commdpi.com The structural features of this scaffold may lend themselves to interactions with other enzyme families or receptor types.

Future research should involve broad, unbiased phenotypic screening of this compound derivatives in a variety of disease models beyond oncology. This could include screens for activity in neurodegenerative diseases, inflammatory disorders, metabolic conditions, and infectious diseases. mdpi.comnih.gov The identification of unexpected biological activities would open up new avenues for investigation and potentially lead to first-in-class therapeutics.

Once a novel phenotype is identified, the next critical step is target deconvolution to identify the specific molecular target responsible for the observed effect. Modern chemical proteomics and genetic approaches, such as CRISPR-Cas9 screening, can be powerful tools in this endeavor.

Furthermore, even within the realm of kinase inhibition, there is a need to explore mechanisms of action beyond simple ATP-competitive binding. Investigating allosteric inhibition or the targeting of pseudokinases, which lack catalytic activity but play important signaling roles, could lead to the development of more selective and less toxic drugs. The unique substitution pattern of this compound may confer the ability to engage with these less conventional binding sites.

Application of Advanced Chemical Biology Tools for Mechanistic Delineation

To gain a deeper understanding of the mechanism of action of this compound derivatives and to validate their targets in a physiological context, the application of advanced chemical biology tools is essential. These tools can provide insights that are often unattainable through traditional biochemical and pharmacological methods.

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. researchgate.net By incorporating a photoreactive group into the structure of a this compound analogue, researchers can covalently crosslink the molecule to its target protein upon irradiation with UV light. Subsequent proteomic analysis can then identify the labeled protein, providing direct evidence of a physical interaction.

Activity-based protein profiling (ABPP) is another valuable chemoproteomic approach that utilizes chemical probes to assess the functional state of entire enzyme families in their native environment. nih.gov The development of this compound-based probes could enable the profiling of kinase activity directly in cells or tissues, providing a more accurate picture of the compound's selectivity and potency in a biological context.

The table below summarizes how these advanced chemical biology tools can be applied to the study of this compound derivatives.

Chemical Biology Tool Application in this compound Research Potential Insights
Photoaffinity Labeling Covalent capture of direct binding partners in cell lysates or living cells.Unambiguous identification of both on-target and off-target interactions.
Activity-Based Protein Profiling Development of probes to assess the activity of specific kinase subfamilies.Global analysis of kinase selectivity and potency in a native biological system.
Affinity Chromatography Immobilization of derivatives to pull down interacting proteins from cell extracts.Identification of target proteins and associated protein complexes.
Cellular Thermal Shift Assay (CETSA) Measurement of target protein stabilization upon ligand binding in intact cells.Confirmation of target engagement in a cellular environment.

Opportunities in Multi-Targeted Ligand Design and Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple pathological pathways. This has led to a growing interest in the design of multi-targeted ligands, or polypharmacology, where a single molecule is designed to interact with multiple targets simultaneously. ekb.eg The indolin-2-one scaffold, with its proven ability to inhibit multiple kinases, is an ideal starting point for the rational design of such agents. ekb.eg

Future research on this compound derivatives should actively explore opportunities in multi-targeted ligand design. This could involve designing molecules that inhibit key kinases in different but related signaling pathways, potentially leading to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. For example, a dual inhibitor of both a growth factor receptor tyrosine kinase and a downstream signaling kinase could provide a more comprehensive blockade of a cancer-promoting pathway.

The concept of polypharmacology also extends beyond the kinase family. There is potential to design this compound derivatives that modulate both a kinase and a non-kinase target, such as a G-protein coupled receptor or a nuclear receptor. This approach could be particularly beneficial in diseases with complex etiologies, such as neurodegenerative and inflammatory disorders.

The successful development of multi-targeted ligands will require a deep understanding of the structural biology of the intended targets and the application of sophisticated computational design tools. Furthermore, careful consideration of the desired pharmacological profile will be necessary to ensure that the modulation of multiple targets leads to a beneficial therapeutic outcome without unacceptable toxicity.

Q & A

Basic Research Questions

Q. What are the established spectroscopic methods for characterizing the molecular structure of 5-Amino-3-ethylindolin-2-one?

  • Methodological Answer : Utilize single-crystal X-ray diffraction (XRD) to resolve bond angles and intermolecular interactions, complemented by 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm proton environments and carbon frameworks. For crystalline solvates (e.g., ethanol solvates), thermogravimetric analysis (TGA) can identify solvent loss patterns. Always cross-validate results with computational simulations (DFT) to reconcile experimental and theoretical data .

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Follow multi-step synthetic routes (e.g., condensation reactions) with strict stoichiometric control. Purify intermediates via column chromatography (silica gel, gradient elution) and final products via recrystallization. Document reaction conditions (temperature, solvent polarity, catalysts) in detail, adhering to CONSORT-EHEALTH guidelines for replicability . Include purity assessments (HPLC, ≥98%) in supplementary materials.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound under oxidative conditions?

  • Methodological Answer : Conduct comparative kinetic studies using stopped-flow spectroscopy to monitor intermediate formation. Apply multivariate statistical analysis (ANOVA) to identify variables (e.g., pH, oxidizing agents) contributing to divergent results. Use isotopic labeling (15N^{15}\text{N}) to trace reaction pathways and validate mechanisms via high-resolution mass spectrometry (HRMS) .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzyme active sites)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking simulations (AutoDock Vina) to predict binding modes. Validate hypotheses via site-directed mutagenesis of target proteins and measure activity changes using fluorogenic assays. Include negative controls (e.g., scrambled peptides) to confirm specificity .

Q. How should researchers address challenges in detecting trace degradation products of this compound in environmental samples?

  • Methodological Answer : Implement solid-phase extraction (SPE) coupled with UPLC-QTOF-MS for high-sensitivity detection. Optimize ionization parameters (ESI+/ESI−) to enhance fragmentation patterns. Use isotope dilution assays (d4d_4-labeled analogs) for quantitative accuracy. Cross-reference with toxicity databases to prioritize hazardous byproducts .

Data Analysis and Validation

Q. What statistical approaches are critical for validating the compound’s stability in long-term storage studies?

  • Methodological Answer : Apply accelerated stability testing (40°C/75% RH) with periodic sampling. Analyze degradation kinetics using Arrhenius models. Use principal component analysis (PCA) to distinguish degradation pathways from instrumental noise. Report confidence intervals (95%) for shelf-life predictions .

Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer : Refine COSMO-RS or Hansen solubility parameter models with experimental phase diagrams. Measure solubility via gravimetric methods in triplicate. Account for polymorphic forms (PXRD) and hydrate formation. Publish raw datasets (temperature, solvent composition) to enable meta-analyses .

Ethical and Methodological Standards

Q. What frameworks ensure ethical reporting of negative or inconclusive results in studies involving this compound?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all datasets. Use preprint repositories (ChemRxiv) to share null results. Follow STROBE or ARRIVE guidelines for transparent methodology descriptions, including instrument calibration logs and outlier exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.